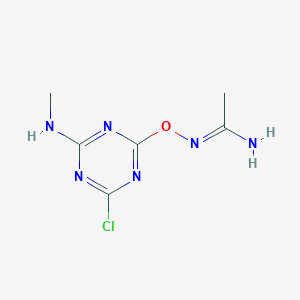
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with acetimidamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler amides and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a similar functional group but different ring structure.
Uniqueness
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H9ClN6O |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
N'-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]ethanimidamide |
InChI |
InChI=1S/C6H9ClN6O/c1-3(8)13-14-6-11-4(7)10-5(9-2)12-6/h1-2H3,(H2,8,13)(H,9,10,11,12) |
InChI-Schlüssel |
IWXTYDMIMRZYPL-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\OC1=NC(=NC(=N1)NC)Cl)/N |
Kanonische SMILES |
CC(=NOC1=NC(=NC(=N1)NC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
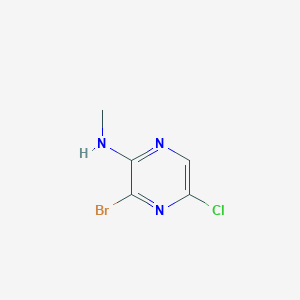
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
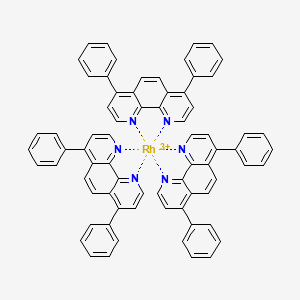

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
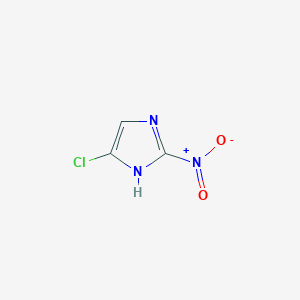

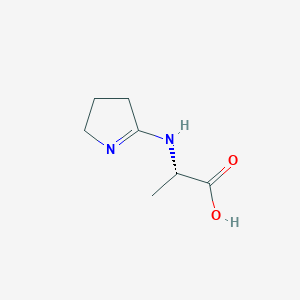
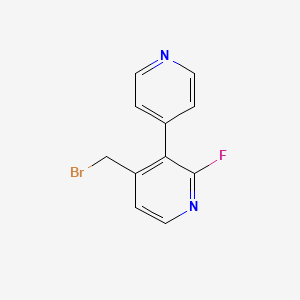
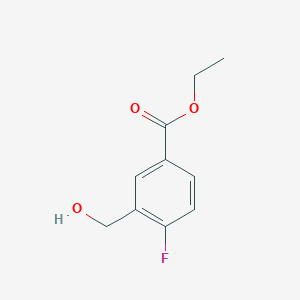


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
